molecular formula C19H20N2O4 B2878457 2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922924-30-9

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2878457
CAS No.: 922924-30-9
M. Wt: 340.379
InChI Key: AUTPEIYVZJWLCI-UHFFFAOYSA-N
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Description

The compound “2,6-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a pyrrolidine ring, which is a type of nitrogen-containing five-membered ring . Pyrrolidine rings are found in many biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and pyrrolidine functional groups. The benzamide group could potentially undergo hydrolysis, forming a carboxylic acid and an amine . The pyrrolidine ring could potentially undergo various reactions depending on the conditions .

Scientific Research Applications

Synthesis and Drug Discovery

Research into compounds structurally similar to 2,6-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide often focuses on their synthesis and potential as therapeutic agents. For example, Nimbalkar et al. (2018) explored the ultrasound-assisted synthesis of benzamide derivatives showing promising anti-tubercular activity, emphasizing the role of such compounds in drug discovery against Mycobacterium tuberculosis (Nimbalkar et al., 2018). Similarly, Högberg et al. (1990) synthesized benzamide compounds with antidopaminergic properties, highlighting their potential as antipsychotic agents (Högberg et al., 1990).

Advanced Materials

In the realm of materials science, compounds with similar structures are investigated for their potential in creating advanced materials. Hsiao et al. (2000) discussed the synthesis and properties of ortho-linked polyamides, derived from similar ether-carboxylic acids, which are noncrystalline, soluble in polar solvents, and have significant thermal stability (Hsiao et al., 2000). Chang et al. (2008) presented aromatic polyamides with pendent dimethoxy-substituted units, showing excellent solubility and thermal stability, with potential applications in electrochromic devices (Chang et al., 2008).

Pharmacological Research

Bhat et al. (2016) synthesized novel benzoyl-dihydropyrimidine derivatives targeting cancer stem cells, demonstrating the versatility of similar compounds in oncological research (Bhat et al., 2016). This study underscores the potential of benzamide derivatives in developing anticancer therapies by selectively inhibiting cancer stem cells.

Chemical Synthesis Techniques

Kim and Misco (1985) explored new oxidatively removable carboxy protecting groups, where derivatives of dimethoxybenzyl esters, akin to the structure of interest, are efficiently oxidized to generate carboxylic acids, illustrating the importance of such compounds in synthetic chemistry (Kim and Misco, 1985).

Properties

IUPAC Name

2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-15-5-3-6-16(25-2)18(15)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTPEIYVZJWLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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